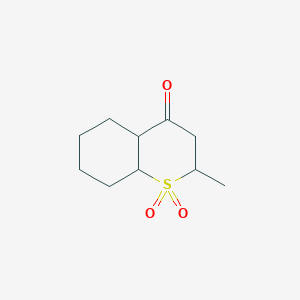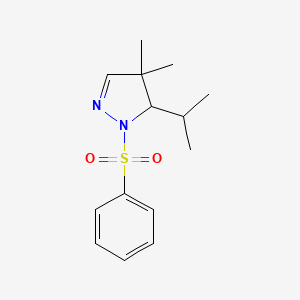
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Descripción general
Descripción
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE is a complex organic compound with a unique structure that includes a benzothiopyran ring system
Mecanismo De Acción
Target of Action
The primary target of 2-methyloctahydro-4H-thiochromen-4-one 1,1-dioxide is trypanothione reductase , a vital enzyme that regulates oxidative stress in parasites . This enzyme is highly selective and conserved in the Trypanosotidae family and has an ortholog in the Plasmodium genus .
Mode of Action
The compound interacts with its target, trypanothione reductase, leading to a significant increase in the reactive oxygen species (ROS) levels and strong mitochondrial perturbation . This interaction disrupts the metabolic pathway regulated by the enzyme .
Biochemical Pathways
The affected pathway is the tryparedoxin system, which is responsible for managing oxidative stress in parasites . The compound’s action leads to an imbalance in cell homeostasis, resulting in the death of the parasites .
Pharmacokinetics
Its high bioactivity and selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in a significant increase in ROS levels and strong mitochondrial perturbation . This leads to cell homeostatic imbalance, causing the death of parasites .
Métodos De Preparación
The synthesis of 2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a sulfur-containing reagent to introduce the thiopyran ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Análisis De Reacciones Químicas
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Aplicaciones Científicas De Investigación
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications
The uniqueness of this compound lies in its specific ring structure and the presence of sulfur, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNICREZFUTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2S1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)


![N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B3820185.png)


